2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one is a chemical compound with the molecular formula C11H11F3O . It has a molecular weight of 216.2 . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s spatial configuration .
Physical And Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 216.2 . The compound’s IUPAC name is 2-methyl-1-[3-(trifluoromethyl)phenyl]-1-propanone .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Esters and Cytotoxic Activity : Gómez-García et al. (2017) developed an efficient method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, which showed cytotoxic activity against cancer cell lines (Gómez-García et al., 2017).
- X-ray Structures and Computational Studies : Nycz et al. (2011) characterized cathinones, including 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one, using X-ray diffraction and NMR spectroscopy (Nycz et al., 2011).
Chemical Properties and Applications
- Miscibility of Fluorinated Alcohols with Water : Fioroni et al. (2003) investigated the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols like 1,1,1-Trifluoro-propan-2-ol in water, revealing insights into the behavior of CF3 and CH3 groups in aqueous solutions (Fioroni et al., 2003).
- Synthesis of Furan and Cyclopentenones : Watterson et al. (2003) described the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene for synthesizing furans and cyclopentenones, indicating its potential in organic synthesis (Watterson et al., 2003).
Drug Discovery and Development
- Glycine Transporter 1 Inhibitor : Yamamoto et al. (2016) identified 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent Glycine Transporter 1 inhibitor, relevant in drug discovery (Yamamoto et al., 2016).
Pharmacokinetics and Metabolism
- Selective Androgen Receptor Modulator in Rats : Wu et al. (2006) studied the pharmacokinetics and metabolism of a compound related to 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one, providing insights into its behavior in biological systems (Wu et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group often exhibit unique reactivity due to the electron-withdrawing nature of the trifluoromethyl group . This can influence their interaction with biological targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, some compounds might inhibit an enzyme’s activity, while others might enhance it .
Biochemical Pathways
The affected biochemical pathways would also depend on the compound’s specific biological target. The compound could potentially affect a wide range of biochemical pathways, from metabolic processes to signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is present. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZRQYTWONOZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.